[Diazo(phenyl)methyl](trimethyl)silane
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Overview
Description
Benzene, [diazo(trimethylsilyl)methyl]-: is an organosilicon compound with the formula (C₆H₅)CHN₂Si(CH₃)₃. It is classified as a diazo compound and is used in organic chemistry as a reagent. This compound is known for its stability compared to other diazo compounds, making it a safer alternative for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, [diazo(trimethylsilyl)methyl]- can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate . The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for Benzene, [diazo(trimethylsilyl)methyl]- are not widely documented, the synthesis generally follows the laboratory preparation methods. The use of large-scale reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Cyclopropanation: It can be used to form cyclopropane rings by reacting with alkenes.
Homologation: The compound is used in the homologation of carboxylic acids via the Arndt-Eistert synthesis.
Common Reagents and Conditions:
Methylation: Carboxylic acids, methanol, and Benzene, [diazo(trimethylsilyl)methyl]- in an inert solvent.
Cyclopropanation: Alkenes and Benzene, [diazo(trimethylsilyl)methyl]- in the presence of a catalyst.
Homologation: Carboxylic acids and Benzene, [diazo(trimethylsilyl)methyl]- under acidic conditions.
Major Products:
Methyl Esters: From the methylation of carboxylic acids.
Cyclopropanes: From the cyclopropanation of alkenes.
Extended Carboxylic Acids: From the homologation reactions.
Scientific Research Applications
Chemistry: Benzene, [diazo(trimethylsilyl)methyl]- is widely used in organic synthesis for the preparation of various esters and cyclopropane derivatives .
Biology and Medicine: The compound’s ability to modify carboxylic acids makes it useful in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, Benzene, [diazo(trimethylsilyl)methyl]- is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action for Benzene, [diazo(trimethylsilyl)methyl]- involves the generation of a diazonium ion, which then undergoes nucleophilic substitution or addition reactions . The compound’s stability is attributed to the trimethylsilyl group, which provides steric hindrance and reduces the reactivity of the diazo group.
Comparison with Similar Compounds
Diazomethane (CH₂N₂): A highly reactive and explosive diazo compound used for similar methylation reactions.
Trimethylsilyldiazomethane: A safer alternative to diazomethane with similar reactivity but reduced explosiveness.
Uniqueness: Benzene, [diazo(trimethylsilyl)methyl]- is unique due to its enhanced stability and safety profile compared to other diazo compounds. The presence of the benzene ring also allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
24379-49-5 |
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Molecular Formula |
C10H14N2Si |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
[diazo(phenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)10(12-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
KOGAYBSSWLTXNA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
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